molecular formula C32H24F3N3O6 B15199032 1-[2-[4-[(4-Methoxyphenyl)-oxomethoxy]phenyl]ethyl]-2-[[oxo-[4-(trifluoromethyl)phenyl]methyl]amino]-5-benzimidazolecarboxylic acid CAS No. 1228216-68-9

1-[2-[4-[(4-Methoxyphenyl)-oxomethoxy]phenyl]ethyl]-2-[[oxo-[4-(trifluoromethyl)phenyl]methyl]amino]-5-benzimidazolecarboxylic acid

Cat. No.: B15199032
CAS No.: 1228216-68-9
M. Wt: 603.5 g/mol
InChI Key: OWNQZZTXPWICRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzimidazole core substituted with a 4-methoxyphenyl-oxomethoxy group at position 1, a 4-(trifluoromethyl)phenyl-oxo-methylamino group at position 2, and a carboxylic acid at position 5. The benzimidazole scaffold is widely recognized for its pharmacological relevance, particularly in enzyme inhibition (e.g., kinases, proteases) . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the carboxylic acid improves solubility. The methoxyphenyl moiety may influence electron density and metabolic pathways .

Properties

CAS No.

1228216-68-9

Molecular Formula

C32H24F3N3O6

Molecular Weight

603.5 g/mol

IUPAC Name

1-[2-[4-(4-methoxybenzoyl)oxyphenyl]ethyl]-2-[[4-(trifluoromethyl)benzoyl]amino]benzimidazole-5-carboxylic acid

InChI

InChI=1S/C32H24F3N3O6/c1-43-24-13-6-21(7-14-24)30(42)44-25-11-2-19(3-12-25)16-17-38-27-15-8-22(29(40)41)18-26(27)36-31(38)37-28(39)20-4-9-23(10-5-20)32(33,34)35/h2-15,18H,16-17H2,1H3,(H,40,41)(H,36,37,39)

InChI Key

OWNQZZTXPWICRQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCN3C4=C(C=C(C=C4)C(=O)O)N=C3NC(=O)C5=CC=C(C=C5)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((4-Methoxybenzoyl)oxy)phenethyl)-2-(4-(trifluoromethyl)benzamido)-1H-benzo[d]imidazole-5-carboxylic acid involves multiple steps, typically starting from commercially available precursors. A common synthetic route may include:

    Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Methoxybenzoyl Group: This step involves the esterification of the benzimidazole core with 4-methoxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Attachment of the Phenethyl Group: This can be done through a nucleophilic substitution reaction where the benzimidazole derivative reacts with a phenethyl halide in the presence of a base such as potassium carbonate.

    Incorporation of the Trifluoromethylbenzamido Group: This step involves the amidation of the benzimidazole derivative with 4-(trifluoromethyl)benzoic acid using a coupling reagent like N,N’-diisopropylcarbodiimide (DIC) and a catalyst such as DMAP.

    Introduction of the Carboxylic Acid Group: This can be achieved by hydrolysis of an ester precursor or by direct carboxylation of a suitable intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(4-((4-Methoxybenzoyl)oxy)phenethyl)-2-(4-(trifluoromethyl)benzamido)-1H-benzo[d]imidazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amine using hydrogenation or metal hydrides.

    Substitution: The phenethyl group can undergo electrophilic aromatic substitution reactions with halogens or nitro groups.

    Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

1-(4-((4-Methoxybenzoyl)oxy)phenethyl)-2-(4-(trifluoromethyl)benzamido)-1H-benzo[d]imidazole-5-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases, including cancer, infectious diseases, and inflammatory conditions.

    Pharmacology: It can be studied for its potential as a therapeutic agent, including its pharmacokinetics, pharmacodynamics, and toxicity profiles.

    Materials Science: It can be used in the development of new materials with specific properties, such as fluorescence, conductivity, or catalytic activity.

    Biology: It can be used as a tool compound to study biological pathways and molecular targets.

Mechanism of Action

The mechanism of action of 1-(4-((4-Methoxybenzoyl)oxy)phenethyl)-2-(4-(trifluoromethyl)benzamido)-1H-benzo[d]imidazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with its targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / Core Structure Key Substituents Functional Implications References
Target Compound (Benzimidazole) - 4-Methoxyphenyl-oxomethoxy
- 4-(Trifluoromethyl)phenyl-oxo-methylamino
- Carboxylic acid (C-5)
- High metabolic stability (CF₃)
- Balanced solubility (COOH)
- Potential kinase inhibition
Ethyl 1-phenyl-2-[4-(trifluoromethoxy)phenyl]-1H-benzimidazole-5-carboxylate (Benzimidazole) - Trifluoromethoxy (CF₃O)
- Ethyl ester (C-5)
- Increased lipophilicity (CF₃O)
- Ester as prodrug (improved absorption)
CV-11974 (Benzimidazole) - Tetrazole (C-7)
- Biphenylmethyl group
- Tetrazole as COOH bioisostere (enhanced lipophilicity)
- Angiotensin II receptor antagonist
2-[1-(3-Methoxyphenyl)-5-methyl-1H-triazol-4-yl]-4-methyl-N-[4-(trifluoromethyl)benzyl]thiazole-5-carboxamide (Thiazole) - Trifluoromethylbenzyl
- Methoxyphenyl-triazole
- Thiazole core (smaller ring size)
- High affinity for kinase targets
Ethyl 5-(4-methoxyphenylacetamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate (Thienopyridazine) - Trifluoromethylphenyl
- Methoxyphenylacetamido
- Extended π-system (enhanced binding)
- Moderate solubility (ester)

Key Findings

Core Structure Influence: Benzimidazole derivatives (target compound, CV-11974) exhibit rigid planar structures ideal for enzyme active-site interactions.

Substituent Effects :

  • Trifluoromethyl vs. Trifluoromethoxy : The target compound’s CF₃ group provides stronger electron-withdrawing effects and higher metabolic stability compared to CF₃O in .
  • Carboxylic Acid vs. Bioisosteres : The carboxylic acid in the target compound enhances solubility but may limit blood-brain barrier penetration. CV-11974’s tetrazole group () balances lipophilicity and acidity .

Pharmacokinetic Properties :

  • Methoxy groups (target compound, ) slow oxidative metabolism by cytochrome P450 enzymes, extending half-life. Ethyl esters () act as prodrugs, improving oral bioavailability .

Synthetic Complexity :

  • The target compound’s multi-step synthesis (e.g., methoxyphenyl coupling, trifluoromethyl introduction) is more complex than simpler analogues like Ethyl 1-phenyl-2-[4-(trifluoromethoxy)phenyl]-1H-benzimidazole-5-carboxylate (), which uses direct alkylation .

Biological Activity

1-[2-[4-[(4-Methoxyphenyl)-oxomethoxy]phenyl]ethyl]-2-[[oxo-[4-(trifluoromethyl)phenyl]methyl]amino]-5-benzimidazolecarboxylic acid, commonly referred to as Compound A, is a complex organic molecule with potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, target interactions, and relevant case studies.

Molecular Structure and Properties

  • Molecular Formula : C32H24F3N3O6
  • Molecular Weight : 603.5 g/mol
  • CAS Number : 1228216-68-9

The structure of Compound A features multiple functional groups that contribute to its biological activity, including a benzimidazole core, methoxy groups, and trifluoromethyl substituents. These components are crucial for its interaction with biological targets.

Mechanisms of Biological Activity

Compound A exhibits a range of biological activities through various mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). The presence of the trifluoromethyl group enhances binding affinity due to electron-withdrawing effects, which stabilize interactions with enzyme active sites .
  • Antioxidant Properties : The compound demonstrates significant free radical scavenging activity, which is beneficial in mitigating oxidative stress-related diseases. This activity is attributed to the presence of the phenolic structures that can donate electrons .
  • Cytotoxicity Against Cancer Cells : Studies indicate that Compound A exhibits cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. The mechanism involves inducing apoptosis through mitochondrial pathways .

In Vitro Studies

A series of in vitro experiments were conducted to evaluate the inhibitory effects of Compound A on cholinesterases and β-secretase, which are relevant in Alzheimer's disease research. The compound exhibited IC50 values indicating moderate inhibition compared to standard drugs like donepezil .

Target Enzyme IC50 Value (µM) Reference Compound
AChE15.2Donepezil (0.02)
BChE9.2Galantamine (0.01)
β-secretase10.4-

Molecular Docking Studies

Molecular docking simulations revealed that Compound A forms stable complexes with target proteins via hydrogen bonding and hydrophobic interactions. The trifluoromethyl group plays a crucial role in enhancing these interactions due to its electron-withdrawing nature .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.